N-(2,5-dimethoxyphenyl)-2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide
Description
Historical Development of 1,3,8-Triazaspiro[4.5]decane Derivatives
The 1,3,8-triazaspiro[4.5]decane framework was first synthesized via the Strecker reaction, employing cyanohydrin and ammonium carbonate to form spiroconnected N-alkoxyalkylpiperidine hydantoins. Early studies revealed its conformational rigidity, which enhances binding affinity to biological targets while improving metabolic stability. A pivotal advancement occurred in 2018, when Morciano et al. developed derivatives targeting the c subunit of mitochondrial F1/F0-ATP synthase, demonstrating cardioprotective effects in myocardial infarction models. Concurrently, Baktybayeva et al. reported myelostimulating activity in derivatives bearing hydantoin moieties, accelerating bone marrow hematopoiesis in myelodepressive syndromes.
Synthetic methodologies evolved significantly with the 2019 patent by Chinese researchers, which introduced a three-step, cyanide-free process using diethyl oxalate, urea, and ammonium carbonate to produce 1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione in 91.95% yield. This method prioritized safety and scalability, employing methanol as a recyclable solvent (Table 1).
Table 1: Optimization of Synthetic Conditions for 1-Methyl-1,3,8-Triazaspiro[4.5]decane-2,4-dione
| Component | Molar Ratio | Purity (%) | Yield (%) |
|---|---|---|---|
| Diethyl oxalate | 1.0 | 99.75 | 91.95 |
| Urea | 1.2 | 99.68 | 89.20 |
| Potassium ferricyanide | 0.08 | 99.81 | 90.10 |
Significance in Pharmaceutical Research
The spirocyclic architecture of 1,3,8-triazaspiro[4.5]decane derivatives confers dual advantages: (1) conformational restriction stabilizes bioactive orientations, enhancing target engagement, and (2) hydrogen-bonding motifs (e.g., hydantoin carbonyls) facilitate interactions with enzymatic active sites. Morciano’s inhibitors of mitochondrial permeability transition pore (mPTP) opening exemplify this, where the spirocore’s rigidity prevents undesirable off-target effects while preserving ATP synthesis during cardiac reperfusion.
Structural modifications at the 8-position profoundly influence pharmacological activity. For instance, 8-propyl substitution in the query compound may enhance lipophilicity, potentially improving blood-brain barrier penetration compared to methyl or unsubstituted analogs. Similarly, the 2,4-dioxo group contributes to electron-deficient character, favoring interactions with nucleophilic residues in ATP synthase or hematopoietic growth factor receptors.
Current Research Landscape
Recent efforts focus on diversifying substituents to optimize pharmacokinetic and pharmacodynamic profiles. The 2025 PubChem entry for N-(2,5-dimethoxyphenyl)-2-{[8-methyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}acetamide (CID 50744542) underscores interest in arylthioacetamide side chains, which may modulate solubility and target selectivity. Parallel work explores spiropyran-like photoresponsive variants, though these remain preliminary.
Advances in sustainable synthesis persist, with microwave-assisted and flow chemistry techniques reducing reaction times for spirocycle formation. Computational modeling now guides rational design, predicting how 8-alkyl groups (e.g., propyl) affect conformational dynamics and binding to proteins like ATP synthase.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O5/c1-4-9-23-10-7-20(8-11-23)18(26)24(19(27)22-20)13-17(25)21-15-12-14(28-2)5-6-16(15)29-3/h5-6,12H,4,7-11,13H2,1-3H3,(H,21,25)(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXWUHKLQVYMGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide typically involves multi-step organic reactions. The starting materials might include 2,5-dimethoxyaniline and other precursors that undergo a series of reactions such as acylation, cyclization, and spiro formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This might involve continuous flow chemistry, use of green solvents, and recycling of reagents.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic ring or other parts of the molecule.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for controlling the reaction outcomes.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the aromatic ring.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of triazaspiro compounds can exhibit anticancer properties. For instance, research has shown that compounds with similar scaffolds can inhibit tumor growth and induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival . The unique structure of N-(2,5-dimethoxyphenyl)-2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide may enhance its efficacy in this area.
Cardiovascular Protection
The compound's potential role in cardiology has been explored through its interaction with mitochondrial permeability transition pores (mPTP). Studies indicate that certain triazaspiro compounds can inhibit mPTP opening during myocardial infarction (MI), thereby reducing apoptotic rates and improving cardiac function post-reperfusion . This suggests a promising therapeutic avenue for treating ischemic heart diseases.
Case Study 1: Anticancer Research
A study focused on the synthesis and evaluation of triazaspiro derivatives revealed that certain modifications led to enhanced antiproliferative activity against various cancer cell lines. The results indicated that these compounds could potentially serve as lead candidates for developing new cancer therapies .
Case Study 2: Cardioprotective Effects
In an experimental model of myocardial infarction, administration of triazaspiro compounds resulted in significant reductions in myocardial damage and improved functional recovery post-MI. These findings highlight the importance of further exploring the cardioprotective applications of this compound in clinical settings .
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Structural Analogs with Triazaspiro Cores
Table 1: Key Structural and Functional Differences
Substituent Effects on Pharmacological Profiles
- Methoxy Positioning : The target compound’s 2,5-dimethoxyphenyl group contrasts with 2,4-dimethoxy substitution in Mtb Lpd inhibitors . The 2,5 configuration may reduce steric clashes in planar binding pockets, whereas 2,4-dimethoxy enhances π-stacking in hydrophobic enzyme active sites.
- Alkyl vs. Aryl Groups : The 8-propyl chain in the target compound offers moderate hydrophobicity compared to bulkier aryl groups (e.g., benzothiazole in ). This balance may optimize blood-brain barrier penetration without compromising solubility.
- Halogenation : Dichlorophenyl or trifluoromethyl groups (e.g., ) improve target affinity via halogen bonding but increase molecular weight and toxicity risks. The target compound avoids halogens, favoring methoxy-driven polarity.
Molecular Interactions and Binding Affinity
- Spirocyclic Core : All analogs share the 1,3,8-triazaspiro[4.5]decane core, which restricts rotational freedom and enhances binding to rigid enzyme pockets. For example, the indazole derivative (6FEW) binds DDR1 kinase via hydrogen bonding between the spiro NH and kinase hinge region .
- Acetamide Linker : The target compound’s acetamide group aligns with patent analogs (e.g., ), enabling hydrogen bonding to catalytic residues. However, the absence of electron-withdrawing groups (e.g., CF₃) may reduce electrophilic reactivity.
Pharmacokinetic and Toxicity Considerations
- Metabolic Stability : Benzothiazole-containing analogs () exhibit prolonged half-lives due to CF₃ groups resisting oxidative metabolism. The target compound’s propyl and methoxy groups may increase susceptibility to CYP450-mediated degradation.
Biological Activity
N-(2,5-dimethoxyphenyl)-2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide, with the CAS number 923233-89-0 and a molecular formula of CHNO, is a compound of interest due to its potential biological activities. This article aims to explore its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Weight | 404.5 g/mol |
| Molecular Formula | CHNO |
| CAS Number | 923233-89-0 |
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit various biological activities such as:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains and fungi.
- Anticancer Properties : Preliminary studies suggest potential cytotoxic effects on cancer cell lines.
- Anthelmintic Activity : Related compounds have been evaluated for their ability to paralyze or kill parasitic worms.
The precise mechanisms by which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that:
- G Protein-Coupled Receptors (GPCRs) : Similar compounds have been shown to interact with GPCRs, which play a crucial role in various signaling pathways related to cell proliferation and apoptosis .
Case Studies
Several studies have investigated the biological activity of related compounds:
-
Anthelmintic Evaluation :
- A study evaluated the efficacy of benzimidazole derivatives against Pheretima posthuma, demonstrating significant paralysis and mortality rates compared to standard treatments like albendazole . While not directly testing the compound , it highlights the potential for similar structures to exhibit anthelmintic properties.
- Cytotoxicity Assays :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for synthesizing N-(2,5-dimethoxyphenyl)-2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide?
- Methodological Answer : Key synthetic steps include:
- Coupling reactions : Use of carbodiimide-based coupling agents (e.g., HBTU) to link the spiro[4.5]decane core to the dimethoxyphenylacetamide moiety, as demonstrated in analogous triazaspiro compounds .
- Spirocyclic core formation : Cyclization via intramolecular amidation or urea formation under anhydrous conditions (e.g., dichloromethane with triethylamine as a base) .
- Purification : Employ high-resolution reverse-phase chromatography (e.g., Chromolith HPLC Columns) to isolate the product with >95% purity .
Q. How should researchers characterize the compound’s structural integrity post-synthesis?
- Methodological Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and spirocyclic connectivity. 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in the aromatic and spiro regions .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and detect impurities (e.g., unreacted intermediates) .
- X-ray crystallography : If crystals are obtainable, resolve the 3D structure to confirm stereochemistry .
Q. What solvent systems are suitable for solubility and stability testing?
- Methodological Answer : Prioritize polar aprotic solvents (e.g., DMSO, DMF) for initial solubility screening. For stability assays:
- Use phosphate-buffered saline (PBS, pH 7.4) for physiological conditions.
- Monitor degradation via LC-MS under accelerated conditions (e.g., 40°C for 72 hours) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural characterization?
- Methodological Answer :
- Dynamic NMR : Detect conformational exchange in the spirocyclic system (e.g., variable-temperature NMR to observe coalescence of peaks) .
- Isotopic labeling : Use ¹⁵N-labeled intermediates to trace nitrogen connectivity in the triazaspiro ring .
- Comparative analysis : Cross-reference with structurally related compounds (e.g., 8-propyl-substituted triazaspiro analogs) to identify consistent spectral patterns .
Q. What experimental strategies elucidate the compound’s mechanism of action against mycobacterial targets?
- Methodological Answer :
- Enzyme inhibition assays : Test against Mycobacterium tuberculosis lipoamide dehydrogenase (Lpd) using NADH oxidation kinetics, as triazaspiro compounds are known Lpd inhibitors .
- Co-crystallization : Attempt to generate a co-crystal structure with Mtb Lpd to identify binding interactions (e.g., hydrogen bonding with the 2,4-dioxo moiety) .
- Mutagenesis studies : Validate critical residues (e.g., Arg/Lys in the Lpd active site) via site-directed mutagenesis to confirm binding specificity .
Q. How can researchers address discrepancies in biological activity across in vitro and in vivo models?
- Methodological Answer :
- Pharmacokinetic profiling : Measure bioavailability, metabolic stability (e.g., liver microsome assays), and tissue distribution to identify barriers to in vivo efficacy .
- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites that may explain reduced activity in vivo .
- Dose-response optimization : Adjust dosing regimens (e.g., sustained-release formulations) to maintain therapeutic concentrations .
Data Contradiction Analysis
Q. How should conflicting results in enzyme inhibition potency be analyzed?
- Methodological Answer :
- Assay standardization : Ensure consistent substrate concentrations (e.g., NADH) and buffer conditions (pH, ionic strength) across experiments .
- Negative controls : Include known Lpd inhibitors (e.g., triazaspirodimethoxybenzoyls) to validate assay sensitivity .
- Statistical rigor : Apply ANOVA with post-hoc tests to distinguish between experimental variability and true potency differences .
Experimental Design Considerations
Q. What in vitro models are appropriate for evaluating the compound’s toxicity profile?
- Methodological Answer :
- Cell viability assays : Use HepG2 (liver) and HEK293 (kidney) cell lines to assess organ-specific toxicity via MTT or ATP-based luminescence .
- CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .
- hERG channel binding : Employ patch-clamp electrophysiology to evaluate cardiac toxicity potential .
Structural and Functional Analogues
Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
- Methodological Answer :
- Analog synthesis : Modify the 8-propyl group (e.g., replace with cyclopropyl or fluoroalkyl chains) to enhance lipophilicity or metabolic stability .
- Biological testing : Compare IC₅₀ values against Mtb Lpd and selectivity over human Lpd to prioritize analogs .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities of analogs pre-synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
